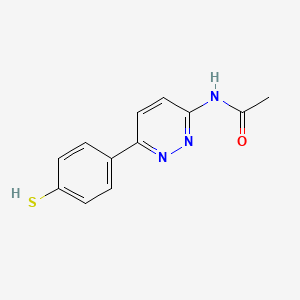![molecular formula C15H14ClNO2 B2357734 4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol CAS No. 1232827-19-8](/img/structure/B2357734.png)
4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol” is a chemical compound with the molecular formula C15H14ClNO2 . It has a molecular weight of 275.73 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Antibacterial and Antioxidant Activities
- Synthesis, Antibacterial and Antioxidant Activities of Some Tridentate Substituted Salicylaldimines (2018): A study synthesized and characterized several substituted tridentate salicylaldimines, including (E)-4-chloro-2-(((2-hydroxyphenyl)imino)methyl) phenol. These compounds were screened for antibacterial and antioxidant activities, demonstrating that electron-donating groups increase their activities (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Therapeutic Potential in Medicine
- Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation (2022): This study emphasizes the multipurpose pharmacophore properties of imines, including a derivative similar to the target compound, showcasing their use in medicine (Tatlidil et al., 2022).
Structural and Spectroscopic Characterization as Antioxidants
- Structural, spectroscopic characterization of (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol as potential antioxidant compound (2017): This research synthesized and examined a new imine derivative, providing insights into its potential as an antioxidant through various structural and spectroscopic methods (Sen, Efil, Bekdemir, & Dinçer, 2017).
Antimicrobial and Antidiabetic Activities
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach (2022): This paper reports the synthesis of 4-aminophenol derivatives, including 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, and their broad-spectrum antimicrobial and antidiabetic activities (Rafique et al., 2022).
Magnetic Properties
- Enhanced energy barriers triggered by magnetic anisotropy modulation via tuning the functional groups on the bridging ligands in Dy2 single-molecule magnets (2018): This study investigated how the modulation of functional groups, including those similar to the target compound, affects the energy barriers in single-molecule magnets (Qin et al., 2018).
Molecular Docking and Biological Activity
- DFT Calculation, Molecular Docking, Biological Activity, and Crystal Structure of (E)-2-((4-tert-Butylbenzylimino)Methyl)-4-Methoxy-Phenol (2019): The study explores the compound's molecular docking with DNA, showcasing its interaction and potential for bioactivity (Zeyrek et al., 2019).
Environmental Applications
- Adsorption and magnetic solid-phase extraction of cadmium and lead using magnetite modified with Schiff bases (2019): Investigates the use of Schiff bases, including those related to the target compound, in environmental applications like the extraction of heavy metals (El-Sheikh, Nofal, & Shtaiwi, 2019).
Properties
IUPAC Name |
4-chloro-2-[(3-methoxyphenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-4-2-3-11(7-14)9-17-10-12-8-13(16)5-6-15(12)18/h2-8,10,18H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBFOEOTWQGHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
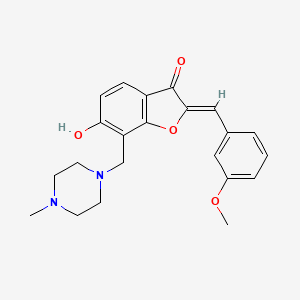

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2357655.png)
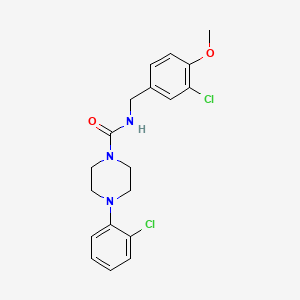
![1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2357657.png)
![N-(4-bromophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2357662.png)
![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2357663.png)
![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetate](/img/structure/B2357665.png)
![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2357668.png)
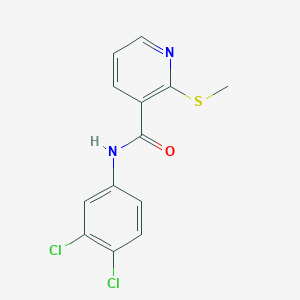
![methyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate](/img/structure/B2357670.png)
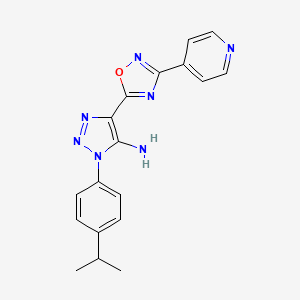
![2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2357672.png)
